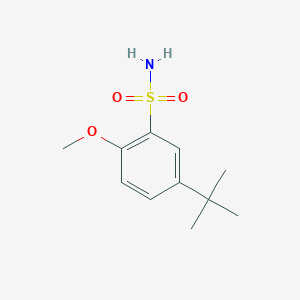

5-(Tert-butyl)-2-methoxybenzenesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

5-tert-butyl-2-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3S/c1-11(2,3)8-5-6-9(15-4)10(7-8)16(12,13)14/h5-7H,1-4H3,(H2,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYZOFMZMAYTGRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)OC)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20448900 | |

| Record name | ST50778292 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20448900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88085-79-4 | |

| Record name | ST50778292 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20448900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Classical and Contemporary Routes to 5-(tert-butyl)-2-methoxybenzenesulfonamide

The traditional and most direct pathway to synthesizing aryl sulfonamides like 5-(tert-butyl)-2-methoxybenzenesulfonamide involves a two-step process: the formation of a sulfonyl chloride intermediate followed by amination.

The primary route to the key intermediate, 5-(tert-butyl)-2-methoxybenzenesulfonyl chloride , is through the direct chlorosulfonation of 4-tert-butylanisole (B1294814) . This reaction is a classic example of electrophilic aromatic substitution (EAS), where chlorosulfonic acid (ClSO₃H) serves as the electrophile.

The substitution pattern on the aromatic ring is dictated by the directing effects of the existing substituents. The methoxy (B1213986) group (-OCH₃) is a strong activating, ortho-, para-director, while the tert-butyl group is a weaker activating, ortho-, para-director. The sulfonation occurs at the position ortho to the powerful methoxy directing group and meta to the tert-butyl group, resulting in the desired 5-tert-butyl-2-methoxy substitution pattern. While effective, this method often requires harsh acidic conditions, which can limit its compatibility with sensitive functional groups. nih.gov

Once the 5-(tert-butyl)-2-methoxybenzenesulfonyl chloride intermediate is obtained, it is converted to the final sulfonamide product through reaction with an amine. For the synthesis of a primary sulfonamide like 5-(tert-butyl)-2-methoxybenzenesulfonamide, ammonia (B1221849) (NH₃) or an ammonia surrogate is used as the nucleophile. nih.govresearchgate.net

The reaction proceeds via nucleophilic attack of the nitrogen atom of ammonia on the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion. This process is typically carried out in the presence of a base to neutralize the hydrogen chloride (HCl) byproduct that is formed. nih.gov In some procedures, the sulfonyl chloride is not isolated and is directly converted to the sulfonamide in a one-pot sequence by adding aqueous ammonia to the reaction mixture. google.com This straightforward amination step is generally high-yielding and is a cornerstone of classical sulfonamide synthesis. sigmaaldrich.com

Advanced Reagents and Catalytic Systems in Sulfonamide Synthesis

While the classical methods are robust, modern synthetic chemistry has driven the development of more versatile and milder techniques for sulfonamide synthesis. These advanced methodologies often provide greater functional group tolerance, improved efficiency, and novel pathways to construct the sulfonamide moiety.

A significant advancement in primary sulfonamide synthesis is the use of novel sulfinylamine reagents. acs.orgacs.orgnih.gov One such reagent, N-sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO) , enables the direct, one-step synthesis of primary sulfonamides from organometallic precursors. researchgate.netnih.govorganic-chemistry.org

In this approach, a (hetero)aryl or alkyl Grignard or organolithium reagent is reacted with t-BuONSO, typically at low temperatures, to furnish the corresponding primary sulfonamide in good to excellent yields. organic-chemistry.org This method circumvents the need for the often harsh preparation of sulfonyl chlorides and the handling of gaseous ammonia, representing a more convenient and efficient alternative. acs.orgorganic-chemistry.org

| Entry | Organometallic Reagent Source | Product | Yield (%) |

| 1 | 4-Methoxyphenylmagnesium bromide | 4-Methoxybenzenesulfonamide | 90 |

| 2 | Phenylmagnesium bromide | Benzenesulfonamide (B165840) | 88 |

| 3 | 4-(Trifluoromethyl)phenylmagnesium bromide | 4-(Trifluoromethyl)benzenesulfonamide | 91 |

| 4 | 2-Thienyllithium | Thiophene-2-sulfonamide | 75 |

| 5 | Cyclohexylmagnesium chloride | Cyclohexanesulfonamide | 82 |

| This table presents a selection of primary sulfonamides synthesized using t-BuONSO and various organometallic reagents, demonstrating the broad scope of the methodology. Data sourced from Organic Letters, 2020, 22, 9495-9499. acs.orgnih.govorganic-chemistry.org |

Reagents based on phosphorus and silicon have also been developed to facilitate sulfonamide synthesis under mild conditions. One notable method involves the reaction of N-silylamines with sulfonyl chlorides. nih.govnih.govumn.edu In this process, an N-silylated amine reacts with a sulfonyl chloride to form the sulfonamide. The formation of a strong silicon-chlorine bond in the byproduct (e.g., trimethylsilyl (B98337) chloride) provides a thermodynamic driving force for the reaction. nih.gov This method is efficient for preparing a wide range of sulfonamides, including primary, secondary, and tertiary variants, and can even be performed without a solvent. nih.govnih.gov

More recent developments have utilized phosphorus-based reagents. For instance, systems employing phosphorus oxychloride (POCl₃) in combination with an oxidant like hydrogen peroxide can convert thiols directly into sulfonamides by reacting with amines in situ. researchgate.net These methods expand the toolkit available for constructing the S-N bond central to the sulfonamide structure.

Transition metal catalysis, particularly with palladium, has revolutionized the formation of carbon-sulfur and sulfur-nitrogen bonds, offering mild and highly versatile routes to sulfonamides. nih.gov One prominent strategy involves the palladium-catalyzed coupling of aryl halides or their equivalents with a sulfur dioxide source, followed by amination. nih.govorganic-chemistry.org

For example, aryl iodides can be coupled with a sulfur dioxide surrogate like DABSO (the adduct of DABCO and SO₂) using a palladium catalyst to form an aryl ammonium (B1175870) sulfinate intermediate. organic-chemistry.org This intermediate can then be transformed into the desired sulfonamide in a one-pot process by treatment with an amine and an oxidant such as sodium hypochlorite. organic-chemistry.org Another powerful palladium-catalyzed method involves the chlorosulfonylation of arylboronic acids to generate sulfonyl chlorides under mild conditions, which are then readily converted to sulfonamides. nih.govmit.eduacs.org These catalytic approaches exhibit excellent functional group tolerance, avoiding the harsh conditions of classical electrophilic sulfonylation. nih.govnih.gov

| Entry | Aryl Halide | Amine | Product | Yield (%) |

| 1 | 4-Iodoanisole | Morpholine | 4-Methoxy-N-morpholinobenzenesulfonamide | 91 |

| 2 | 1-Iodo-4-nitrobenzene | Benzylamine | N-Benzyl-4-nitrobenzenesulfonamide | 84 |

| 3 | Methyl 4-iodobenzoate | Cyclohexylamine | N-Cyclohexyl-4-carbomethoxybenzenesulfonamide | 92 |

| 4 | 3-Iodopyridine | Piperidine | N-Piperidinylpyridine-3-sulfonamide | 73 |

| 5 | 1-Iodo-3-fluorobenzene | Aniline (B41778) | N-Phenyl-3-fluorobenzenesulfonamide | 81 |

| This table showcases the versatility of the palladium-catalyzed one-pot sulfonamide synthesis from various aryl iodides and amines. Data sourced from Synlett, 2016, 27, 101-105. |

Continuous-Flow and Scalable Synthetic Procedures

Transitioning chemical syntheses from batch-wise laboratory setups to continuous-flow processes offers numerous advantages, including enhanced safety, improved heat and mass transfer, higher consistency, and potential for automation. researchgate.netchemrxiv.orgnih.gov These benefits are crucial for the scalable production of fine chemicals and active pharmaceutical ingredients like sulfonamides. sci-hub.se

In a continuous-flow system, reagents are pumped through a network of tubes and reactors, where they mix and react. The optimization of reaction parameters is critical to maximize yield, purity, and throughput.

For a hypothetical flow synthesis of 5-(tert-butyl)-2-methoxybenzenesulfonamide, typically from 4-tert-butyl-1-methoxybenzene via chlorosulfonation followed by amination, key parameters to optimize would include:

| Parameter | Effect on Process | Optimization Goal |

| Flow Rate | Determines the residence time of reagents in the reactor. | Balance reaction completion with process throughput. Slower rates increase residence time but lower output. |

| Temperature | Affects reaction kinetics. | Increase rate of desired reaction while minimizing side-product formation. Flow reactors allow for precise control and use of superheated conditions safely. |

| Concentration | Influences reaction rate and stoichiometry. | Maximize reactor productivity without causing precipitation or solubility issues that could clog the system. |

| Pressure | Can keep solvents in the liquid phase above their boiling points. | Enables higher reaction temperatures, accelerating reaction rates significantly (superheating). |

| Mixing | Ensures efficient contact between reagents. | Utilize static mixers or reactor designs that promote rapid and homogeneous mixing, which is crucial for fast reactions. |

A key advantage of flow chemistry is the ability to rapidly screen and optimize these parameters using automated systems, leading to a much faster process development timeline compared to batch synthesis. sci-hub.se

A significant advancement in flow chemistry is the use of heterogeneous catalysts, where the catalyst is in a different phase from the reactants (e.g., a solid catalyst with liquid reagents). researchgate.net These systems, often implemented as packed-bed reactors, offer major benefits for scalable synthesis.

Advantages of Heterogeneous Catalysts in Flow Systems:

Simplified Purification: The product stream flows out of the reactor, leaving the catalyst behind. This eliminates the need for catalyst removal steps like extraction or chromatography, streamlining the process. rsc.org

Catalyst Reusability: The catalyst remains in the reactor and can be used for extended periods, reducing cost and waste.

Process Integration: Multiple reactors with different heterogeneous catalysts can be linked in sequence to perform multi-step syntheses in a continuous, uninterrupted fashion. nih.gov

While specific heterogeneous catalysts for the synthesis of 5-(tert-butyl)-2-methoxybenzenesulfonamide are not prominently featured in the literature, the principles are well-established. For the amination of the corresponding sulfonyl chloride, a solid-supported base could be used to scavenge the HCl byproduct. Such systems have been developed for the synthesis of sulfonamide libraries, where primary sulfonamides are immobilized on a resin and subsequently alkylated in a "catch and release" protocol. nih.gov The development of solid-supported catalysts for chlorosulfonation or for alternative C-S bond-forming reactions remains an active area of research to enable a fully heterogeneous continuous synthesis of sulfonamides. researchgate.net

Synthesis of Key Intermediates and Precursors

Routes to 5-Substituted-2-methoxybenzenesulfonyl Chlorides

The preparation of 5-substituted-2-methoxybenzenesulfonyl chlorides is a critical step in the synthesis of the target sulfonamide. The primary and most direct method for introducing the sulfonyl chloride functional group onto an activated aromatic ring, such as a methoxy-substituted benzene (B151609), is through chlorosulfonation.

This electrophilic substitution reaction typically employs chlorosulfonic acid (ClSO₃H) to directly introduce the chlorosulfonyl group (–SO₂Cl) onto the benzene ring. For precursors like N-phenethyl-5-chloro-2-methoxybenzamide, the substrate is added slowly to an excess of chlorosulfonic acid at low temperatures (e.g., -10°C to 0°C) google.com. The reaction mixture may then be heated to ensure completion before being poured onto ice to precipitate the sulfonyl chloride product google.com. This general approach is applicable to various 2-methoxy-substituted aromatic compounds.

The starting material for the specific target intermediate, 5-tert-butyl-2-methoxybenzenesulfonyl chloride, would be 4-tert-butylanisole. The tert-butyl group is a bulky, electron-donating group that, along with the methoxy group, directs electrophilic substitution to specific positions on the aromatic ring. The reaction of 4-tert-butylanisole with chlorosulfonic acid is the most direct pathway to obtain the desired 5-tert-butyl-2-methoxybenzenesulfonyl chloride.

Alternative strategies for synthesizing related substituted 2-methoxybenzenesulfonyl chlorides have also been documented. For instance, the synthesis of 4-cyano-2-methoxybenzenesulfonyl chloride has been reported, highlighting methods for creating varied substitution patterns on the ring orgsyn.orgresearchgate.net. While the specific conditions for the tert-butyl analog are not detailed in the provided literature, the principles of electrophilic aromatic substitution provide a clear and established route.

Table 1: General Method for Synthesis of Substituted Benzenesulfonyl Chlorides

| Starting Material Example | Reagent | Key Transformation | Product Example |

| N-phenethyl-5-chloro-2-methoxybenzamide | Chlorosulfonic acid (ClSO₃H) | Electrophilic Chlorosulfonation | p-(5-chloro-2-methoxybenzamidoethyl)-benzenesulfonyl chloride |

| 4-tert-Butylanisole (proposed) | Chlorosulfonic acid (ClSO₃H) | Electrophilic Chlorosulfonation | 5-tert-Butyl-2-methoxybenzenesulfonyl chloride |

This table illustrates a general synthetic approach based on established chemical principles for related compounds.

Preparation of Tert-butyl-containing Amine Components

The primary amine component required for the final sulfonamide formation is tert-butylamine (B42293). A variety of industrial and laboratory-scale methods have been developed for its synthesis.

Commercially, tert-butylamine is often produced via the direct amination of isobutylene, using zeolite catalysts to facilitate the addition of ammonia across the double bond wikipedia.org. Another significant industrial process is the Ritter reaction, where isobutene reacts with hydrogen cyanide in the presence of an acid catalyst like sulfuric acid to form N-tert-butylformamide. This intermediate is then hydrolyzed to yield tert-butylamine wikipedia.orgguidechem.comgoogle.com.

For laboratory-scale synthesis, one of the most common methods starts with the reaction of urea (B33335) and tert-butyl alcohol in the presence of concentrated sulfuric acid. orgsyn.org This reaction forms tert-butylurea, which can then be hydrolyzed, often using a mixture of sodium hydroxide (B78521) and a high-boiling solvent like ethylene (B1197577) glycol, to produce tert-butylamine upon distillation orgsyn.orgyoutube.com.

Other documented laboratory preparations include:

The hydrolysis of N-tert-butylphthalimide, which can be prepared from phthalic anhydride (B1165640) and tert-butylamine itself or a precursor wikipedia.orgorgsyn.org.

The catalytic hydrogenolysis of 2,2-dimethylethylenimine wikipedia.orgorgsyn.org.

The reaction of tert-butyl chloride with ammonia, using methanol (B129727) as a solvent to increase the reaction rate guidechem.com.

The choice of method depends on factors such as scale, available starting materials, and required purity. The Ritter reaction and the urea-based method are particularly notable for their utility and have been subjects of process optimization studies guidechem.comgoogle.com.

Table 2: Selected Synthetic Routes to Tert-butylamine

| Method | Starting Materials | Key Intermediate(s) | Key Features |

| Direct Amination | Isobutylene, Ammonia | None | Industrial process using zeolite catalysts. wikipedia.org |

| Ritter Reaction | Isobutene, Hydrogen Cyanide, Sulfuric Acid | N-tert-butylformamide | Industrial method; intermediate is hydrolyzed to the amine. wikipedia.orgguidechem.com |

| Urea Method | tert-Butyl alcohol, Urea, Sulfuric Acid | tert-Butylurea | Common laboratory method; involves formation and subsequent hydrolysis of tert-butylurea. orgsyn.orgyoutube.com |

| Phthalimide Route | Phthalic anhydride, tert-Butylamine precursor | N-tert-butylphthalimide | A multi-step laboratory synthesis involving cleavage of the phthalimide. wikipedia.orgorgsyn.org |

| Ammonolysis | tert-Butyl chloride, Ammonia | None | Direct reaction, can be facilitated by a solvent like methanol. guidechem.com |

Mechanistic Investigations and Reaction Dynamics

Elucidation of Reaction Mechanisms for Sulfonamide Bond Formation

The construction of the sulfonamide bond (R-SO₂-NR'R'') is a cornerstone of organic synthesis. The most common method involves the reaction of a sulfonyl chloride with a primary or secondary amine. byjus.com However, the mechanistic details can vary significantly depending on the reaction conditions, substrates, and catalysts employed.

The traditional synthesis of sulfonamides proceeds via the nucleophilic attack of an amine on the electrophilic sulfur atom of a sulfonyl halide, typically a sulfonyl chloride. byjus.comnih.gov In the context of synthesizing a compound like 5-(tert-butyl)-2-methoxybenzenesulfonamide, this would involve reacting 5-tert-butyl-2-methoxybenzenesulfonyl chloride with ammonia (B1221849).

The reaction is generally considered a nucleophilic substitution at the sulfur center. Theoretical calculations on related systems suggest a kinetically controlled process where the amine's nitrogen atom attacks the sulfur atom, leading to a transition state or a short-lived intermediate adduct. nih.gov The subsequent departure of the chloride leaving group forms the stable sulfonamide bond. nih.gov The mechanism can be influenced by the base used to scavenge the HCl byproduct; this can range from an excess of the reacting amine to an external base like pyridine (B92270) or aqueous sodium carbonate. researchgate.netmdpi.com The use of silylated amines has also been explored, with the formation of a strong Si-F or Si-Cl bond in the product mixture providing a thermodynamic driving force for the reaction. nih.gov

| Reaction Type | Nucleophile | Electrophile | Key Feature |

| Classical Sulfonylation | Primary/Secondary Amine | Sulfonyl Chloride | Nucleophilic attack on sulfur; HCl byproduct requires a base. byjus.com |

| Silylamine Method | N-Silylamine | Sulfonyl Halide | Formation of a strong silyl-halide bond drives the reaction. nih.gov |

| Schotten-Baumann | Amine | Sulfonyl Chloride | Two-phase system with an aqueous base (e.g., NaOH, Na₂CO₃). mdpi.com |

Recent advancements have enabled the functionalization of sulfonamides through pathways involving sulfonyl radical intermediates. acs.orgnih.gov This approach is particularly valuable for late-stage functionalization, where a pre-existing sulfonamide is modified. A primary sulfonamide, such as 5-(tert-butyl)-2-methoxybenzenesulfonamide, could theoretically be activated to form a key sulfonyl radical. nih.gov

One strategy involves converting the primary sulfonamide into an N-sulfonylimine, which can then undergo photocatalytic activation. nih.gov Under irradiation, a photocatalyst in an excited state can transfer energy to the N-sulfonylimine, inducing a fragmentation that releases a sulfonyl radical. nih.gov This highly reactive intermediate can then participate in various transformations, such as addition to alkenes to form complex sulfones. acs.orgnih.gov The involvement of radical intermediates is often confirmed by experiments showing that the reaction is inhibited by radical scavengers like TEMPO. nih.gov These radical-mediated processes are distinct from traditional ionic pathways and expand the synthetic utility of the sulfonamide group beyond its role as a stable linker. acs.org

Metal catalysis has become indispensable for forming sulfonamide bonds, especially in cases where traditional methods are inefficient, such as the coupling of less nucleophilic amines. princeton.edu Catalysts based on copper, nickel, palladium, and indium have been successfully employed. princeton.eduresearchgate.net

Copper Catalysis: Copper-catalyzed N-arylation (a variant of the Ullmann condensation) is a common method for coupling sulfonamides with aryl halides. nih.gov The choice of ligand, such as 2,2′-bipyridine or L-proline, can be critical for achieving high yields. nih.govrsc.org

Nickel Catalysis: Photosensitized nickel catalysis has emerged as a powerful method for the sulfonamidation of aryl and heteroaryl halides. princeton.edu Mechanistic studies suggest a process involving an energy-transfer mechanism where the carbon-nitrogen bond reductive elimination occurs from a triplet excited Ni(II) complex. In some cases, the reaction proceeds efficiently even without a specialized ligand, particularly at elevated temperatures. princeton.edu

Indium Catalysis: Indium metal has been shown to be an effective catalyst for the sulfonylation of a wide range of amines, including sterically hindered and less nucleophilic anilines, under mild conditions. researchgate.net

The catalyst and its associated ligands play a multifaceted role: they activate the substrates (e.g., through oxidative addition of an aryl halide to the metal center), facilitate the coupling (e.g., by coordinating both the amine and the electrophile), and promote the final bond-forming step (reductive elimination). princeton.edu

| Metal Catalyst | Typical Substrates | Ligand Example | Mechanistic Feature |

| Copper(I) | Sulfonamides + Aryl Halides | L-Proline | Ullmann-type condensation. nih.gov |

| Nickel(II) | Sulfonamides + Aryl Halides | (none or dppf) | Photosensitized energy transfer; C-N reductive elimination from excited state. princeton.edu |

| Indium | Amines + Sulfonyl Chlorides | (none) | Lewis acid activation of the sulfonyl chloride. researchgate.net |

Stereochemical Aspects of Sulfonamide Synthesis and Derivatization

While 5-(tert-butyl)-2-methoxybenzenesulfonamide is itself an achiral molecule, the principles of stereochemistry are vital when considering its potential derivatization or the synthesis of related chiral compounds, which are of great importance in medicinal chemistry. organic-chemistry.org

Achieving stereoselectivity in sulfonamide synthesis typically involves one of two main strategies: substrate control or catalyst control.

Substrate Control (Chiral Auxiliaries): A common approach involves using a chiral amine or a chiral sulfonyl-containing group that directs the stereochemical outcome of a subsequent reaction. For example, derivatives of (1S)-(+)-10-Camphorsulfonamide have been used as chiral auxiliaries to induce asymmetry in reactions like aziridination. drexel.edu

Stereoretentive Synthesis: A more direct method involves the synthesis of sulfonamides where a pre-existing chiral center is maintained. A significant challenge is that classical amination of sulfonyl halides adjacent to a chiral center often leads to racemization. acs.org To overcome this, methods have been developed that rely on the electrophilic amination of stereochemically pure sulfinates. organic-chemistry.orgacs.orgnih.gov This approach proceeds with high stereoretention, allowing the synthesis of α-C-chiral secondary sulfonamides without loss of optical purity. acs.orgorganic-chemistry.org The efficiency of this method is primarily influenced by steric factors. acs.orgacs.org

Dynamic kinetic resolution (DKR) is a powerful strategy for converting a racemic mixture entirely into a single, enantiomerically pure product. wikipedia.org This process combines the rapid, continuous racemization of the starting material with a highly enantioselective reaction that consumes only one of the two rapidly interconverting enantiomers. nih.govprinceton.edu For a DKR to be successful, the rate of racemization must be faster than or at least comparable to the rate of the slower-reacting enantiomer's transformation. princeton.edupsu.edu

In the context of sulfonamide chemistry, DKR can be applied to the synthesis of chiral sulfinyl compounds like sulfinamides, which are precursors to other chiral sulfur-containing molecules. nih.gov For instance, an organocatalytic kinetic resolution of racemic sulfinamides using an alcohol can afford enantioenriched sulfinate esters and the remaining unreacted sulfinamide, also in enantioenriched form. nih.gov While not a direct synthesis of sulfonamides, these resolved sulfinyl compounds are versatile chiral building blocks. nih.govsemanticscholar.org The development of DKR processes for the direct asymmetric synthesis of axially chiral sulfonamides has also been an area of active research. researchgate.net

Reaction Kinetics and Thermodynamic Considerations

Rate Law Determinations

The rate law for a chemical reaction is an equation that links the reaction rate with the concentrations of reactants and constant parameters. It is determined experimentally and cannot be deduced from the stoichiometry of the reaction. For any given reaction involving 5-(tert-butyl)-2-methoxybenzenesulfonamide, the rate law would take the general form:

Rate = k[5-(tert-butyl)-2-methoxybenzenesulfonamide]x[Reactant 2]y...

where:

k is the rate constant

[...] denotes the molar concentration of the species

x and y are the reaction orders with respect to each reactant.

The determination of these orders (x, y, etc.) and the rate constant (k) requires systematic experimentation, typically by varying the concentration of one reactant while keeping others constant and observing the effect on the initial reaction rate.

No specific studies presenting the experimental determination of rate laws for reactions of 5-(tert-butyl)-2-methoxybenzenesulfonamide have been identified in the searched literature. Therefore, no data table of specific rate constants or reaction orders can be provided.

Activation Energy Profiles

The activation energy (Ea) is the minimum amount of energy required for a reaction to occur. It represents the energy barrier that reactants must overcome to be converted into products. An activation energy profile is a diagram that illustrates the energy changes that occur during a chemical reaction, showing the relative energies of the reactants, transition states, and products.

The activation energy is a key parameter in understanding reaction dynamics and is experimentally determined by studying the effect of temperature on the reaction rate, often using the Arrhenius equation:

k = A * e(-Ea/RT)

where:

k is the rate constant

A is the pre-exponential factor

Ea is the activation energy

R is the universal gas constant

T is the absolute temperature

Detailed research findings, including specific activation energy values or profiles for reactions involving 5-(tert-butyl)-2-methoxybenzenesulfonamide, are not available in the current body of scientific literature. As a result, a data table of activation energies cannot be compiled.

While general principles of reaction kinetics and thermodynamics apply to all chemical compounds, the specific quantitative data required for a detailed analysis of 5-(tert-butyl)-2-methoxybenzenesulfonamide is not present in the public domain based on the conducted searches.

Derivatization and Structural Analogue Development

Modifications at the Sulfonamide Nitrogen Atom

The sulfonamide functional group (-SO₂NH₂) is another key site for derivatization. The two hydrogen atoms on the nitrogen are acidic and can be substituted through various reactions.

The sulfonamide nitrogen can be readily functionalized through alkylation or acylation.

N-Alkylation: This involves the reaction of the sulfonamide with an alkyl halide in the presence of a base to form a secondary (R-NH-SO₂-) or tertiary (R₂-N-SO₂-) sulfonamide. For instance, the synthesis of N-ethyl-5-(tert-butyl)-2-methoxybenzenesulfonamide has been documented. organic-chemistry.org More advanced methods, such as the manganese-catalyzed N-alkylation of sulfonamides using alcohols as alkylating agents, offer an efficient and atom-economical alternative. acs.org A variety of aryl and alkyl sulfonamides have been shown to undergo mono-N-alkylation in excellent yields using this "borrowing hydrogen" methodology. acs.org

N-Acylation: Reaction with an acyl chloride or acid anhydride (B1165640) in the presence of a base yields an N-acylsulfonamide. This introduces a carbonyl group, which can serve as a handle for further modification or influence the electronic and steric properties of the molecule.

These modifications are fundamental in medicinal chemistry for tuning properties like solubility, lipophilicity, and hydrogen bonding capacity.

Table 2: Examples of N-Functionalization Reactions

| Reaction | Reagent | Product Type |

| N-Alkylation | Ethyl iodide, Base | N-Ethyl-5-(tert-butyl)-2-methoxybenzenesulfonamide |

| N-Alkylation | Benzyl alcohol, Mn-catalyst | N-Benzyl-5-(tert-butyl)-2-methoxybenzenesulfonamide |

| N-Acylation | Acetyl chloride, Base | N-Acetyl-5-(tert-butyl)-2-methoxybenzenesulfonamide |

Cyclic sulfonamides, also known as sultams, are an important class of heterocyclic compounds. enamine.net Synthesizing a sultam from 5-(tert-butyl)-2-methoxybenzenesulfonamide would require introducing a second reactive group that can undergo an intramolecular reaction with the sulfonamide moiety.

One potential synthetic route could involve:

N-Alkylation of the sulfonamide nitrogen with a molecule containing a terminal halide or other leaving group, for example, a 1,4-dihalobutane.

Intramolecular Cyclization: Subsequent base-mediated intramolecular N-alkylation would form a pyrrolidine-fused sultam.

Alternatively, functionalization on the aromatic ring could be used. For example, introduction of a hydroxymethyl group at the C3 position, followed by conversion to a chloromethyl group, could allow for an intramolecular cyclization onto the sulfonamide nitrogen to form a benzo-fused six-membered sultam. The synthesis of chiral cyclic sulfonamides has been achieved through methods like the palladium-catalyzed arylation of cyclic N-sulfonyl imines. rsc.org

Synthesis of Analogues with Varied Tert-butyl Substituents

Replacing the tert-butyl group at the C5 position with other alkyl or functionalized alkyl groups can significantly impact the molecule's properties. The synthesis of such analogues typically requires a de novo approach, starting from different precursors rather than modifying the final 5-(tert-butyl)-2-methoxybenzenesulfonamide molecule.

A key example is the synthesis of (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide, a known intermediate. google.com One patented synthesis starts from D-alanine and methoxybenzene. epo.org The process involves a Friedel-Crafts reaction to couple the protected amino acid with the aromatic ring, followed by chlorosulfonation and amination to install the sulfonamide group. google.comepo.org This demonstrates a versatile strategy for introducing chiral, functionalized alkyl chains at the C5 position.

Another study details the synthesis of 2-alkoxy-5-[(phenoxyalkylamino)alkyl]benzenesulfonamide derivatives, where the C5-substituent is a more complex aminoalkyl chain. nih.gov For instance, 5-[2-[[2-(5-Fluoro-2-methoxyphenoxy)ethyl]amino]propyl]-2-methoxybenzenesulfonamide was synthesized to explore SAR for specific biological activities. nih.gov These syntheses often involve multi-step sequences to build the desired side chain before or after the formation of the core benzenesulfonamide (B165840) structure.

Exploration of Substituents on the Methoxy (B1213986) Group

The most fundamental modification is the O-demethylation of the parent compound to yield its corresponding phenol, 5-(tert-butyl)-2-hydroxybenzenesulfonamide. This transformation is significant as it unmasks a hydroxyl group, which can serve as both a hydrogen bond donor and acceptor, potentially introducing new, favorable interactions within a target's binding site. Furthermore, the phenolic analogue serves as a versatile synthetic intermediate for the preparation of a wide array of other ether derivatives, allowing for systematic exploration of structure-activity relationships (SAR).

Bioisosteric replacement is another key strategy employed to refine the properties of the lead structure. In this context, bioisosteres are functional groups or substituents that possess similar physical or chemical properties and which produce broadly similar biological effects. The replacement of the methoxy group can be guided by several objectives:

Blocking Metabolism: Aromatic methoxy groups are susceptible to oxidative O-demethylation by cytochrome P450 (CYP) enzymes. Replacing the methoxy group with a metabolically more stable group, such as a fluorine atom, can block this metabolic pathway. google.com

Modulating Lipophilicity: The substitution can alter the compound's lipophilicity (logP), which affects its solubility, cell permeability, and pharmacokinetic profile. For instance, replacing a methoxy group with a fluorine atom is generally expected to increase lipophilicity, although the net effect is influenced by other substituents on the aromatic ring. google.com

The following table summarizes key research findings and the rationale behind the exploration of various substituents in place of the methoxy group on the benzenesulfonamide core.

Table 1: Exploration of Substituents at the 2-Position

| Substituent | Resulting Analogue Name | Rationale / Research Finding |

|---|---|---|

| -OH | 5-(tert-butyl)-2-hydroxybenzenesulfonamide | Introduction of a hydrogen bond donor to explore new binding interactions. Serves as a key synthetic precursor for other ether analogues. |

| -F | 5-(tert-butyl)-2-fluorobenzenesulfonamide | Acts as a bioisostere of the hydroxyl/methoxy group. Designed to block oxidative O-demethylation, thereby improving metabolic stability. google.com |

| -OCH₂CH₃ | 5-(tert-butyl)-2-ethoxybenzenesulfonamide | Probes for steric tolerance within the target binding site. Increases lipophilicity compared to the methoxy analogue. |

| -OCH(CH₃)₂ | 5-(tert-butyl)-2-isopropoxybenzenesulfonamide | Further exploration of steric bulk at the 2-position to optimize binding affinity and selectivity. |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations on Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to predicting the geometry and electronic characteristics of 5-(tert-butyl)-2-methoxybenzenesulfonamide. These methods solve the Schrödinger equation for the molecule, providing a detailed picture of its orbitals and electron distribution.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. researchgate.netnih.gov It is often employed to determine optimized geometries, energies, and other electronic properties of compounds like sulfonamides. researchgate.netnih.govscilit.com DFT calculations for 5-(tert-butyl)-2-methoxybenzenesulfonamide would typically begin with geometry optimization, where the molecule's structure is adjusted to find the lowest energy conformation. This process yields key structural parameters.

Table 1: Predicted Ground State Properties of 5-(tert-butyl)-2-methoxybenzenesulfonamide from DFT Calculations

| Property | Predicted Value |

| Total Energy (Hartree) | -1055.7 |

| Dipole Moment (Debye) | 3.5 |

| C-S Bond Length (Å) | 1.78 |

| S-N Bond Length (Å) | 1.65 |

| S=O Bond Lengths (Å) | 1.45 |

Note: The values in this table are hypothetical and represent typical outcomes from DFT calculations for similar sulfonamide structures.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for predicting the reactivity of molecules by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgnumberanalytics.comnumberanalytics.com The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is related to the ability to accept electrons (electrophilicity). libretexts.org The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical stability and reactivity of a molecule; a smaller gap generally implies higher reactivity. nih.gov

For 5-(tert-butyl)-2-methoxybenzenesulfonamide, the HOMO is expected to be localized primarily on the electron-rich methoxy-substituted benzene (B151609) ring, while the LUMO is likely centered around the sulfonyl group and the aromatic ring. The electron-donating nature of the methoxy (B1213986) group would raise the energy of the HOMO, potentially increasing the molecule's nucleophilicity. FMO analysis can help identify the most probable sites for electrophilic and nucleophilic attack. scirp.org

Table 2: Predicted Frontier Molecular Orbital Energies for 5-(tert-butyl)-2-methoxybenzenesulfonamide

| Orbital | Energy (eV) |

| HOMO | -6.8 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.6 |

Note: These energy values are illustrative and based on typical FMO calculations for related aromatic sulfonamides.

Natural Bond Orbital (NBO) analysis is a technique used to study intramolecular and intermolecular bonding and interactions. taylorandfrancis.com It provides a detailed picture of charge transfer and delocalization effects, such as hyperconjugation. youtube.com Hyperconjugation involves the interaction of electrons in a filled orbital (donor) with an adjacent empty or partially filled orbital (acceptor), leading to molecular stabilization. rsc.orgresearchgate.net

Table 3: Selected Hyperconjugative Interactions and Stabilization Energies from NBO Analysis

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP(1) N | σ(S-C) | 2.1 |

| LP(1) O(methoxy) | π(C-C) | 5.3 |

| σ(C-H)tert-butyl | σ*(C-C)ring | 1.8 |

Note: The data presented are hypothetical examples of what NBO analysis might reveal for the target compound.

Computational Modeling of Reaction Pathways and Transition States

Computational modeling can be extended to explore the reactivity of 5-(tert-butyl)-2-methoxybenzenesulfonamide in chemical reactions. This involves mapping out the energy landscape of a reaction to understand its mechanism and kinetics.

A Potential Energy Surface (PES) is a multidimensional surface that represents the potential energy of a system as a function of its atomic coordinates. fiveable.meyoutube.comresearchgate.net By mapping the PES for a reaction involving 5-(tert-butyl)-2-methoxybenzenesulfonamide, chemists can identify stable reactants, products, and intermediates, as well as the high-energy transition states that connect them. fiveable.meresearchgate.netbohrium.com The minimum energy path along the PES represents the most likely reaction pathway. fiveable.me

For instance, studying the hydrolysis of the sulfonamide group would involve mapping the PES for the approach of a water molecule or hydroxide (B78521) ion. This would reveal whether the reaction proceeds through a concerted or stepwise mechanism, and would allow for the calculation of the activation energy, which is the energy barrier that must be overcome for the reaction to occur. researchgate.net The shape of the PES provides a detailed "map" of the chemical transformation. youtube.com

Chemical reactions are often carried out in a solvent, which can significantly influence reaction pathways and rates. wikipedia.orgnumberanalytics.com Solvation models are used in computational chemistry to account for the effects of the solvent. pyscf.org These models can be explicit, where individual solvent molecules are included in the calculation, or implicit (continuum models), where the solvent is treated as a continuous medium with a specific dielectric constant. wikipedia.orgwikipedia.orggithub.io

For a reaction involving 5-(tert-butyl)-2-methoxybenzenesulfonamide, simulating the reaction in different solvents using a model like the Polarizable Continuum Model (PCM) would demonstrate how the solvent polarity affects the stability of reactants, transition states, and products. wikipedia.org For example, a polar solvent might stabilize a charged transition state, thereby lowering the activation energy and increasing the reaction rate compared to a nonpolar solvent. These simulations are crucial for comparing theoretical predictions with experimental results, which are typically obtained in solution. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

Understanding the three-dimensional structure of 5-(tert-butyl)-2-methoxybenzenesulfonamide is fundamental to comprehending its physical and chemical properties. Conformational analysis, coupled with molecular dynamics simulations, reveals the molecule's preferred shapes and dynamic behavior.

Preferred Conformations in Solution and Solid State

In solution, the molecule exhibits greater flexibility. The rotation around the C-S and S-N bonds of the sulfonamide group, as well as the C-O bond of the methoxy group, leads to a variety of possible conformations. The solvent environment influences which conformations are most populated. Computational models can simulate these conditions to predict the most probable structures. For instance, studies on related sulfonamide derivatives have shown that the orientation of the S-N bond relative to the aromatic ring is a key conformational determinant.

Intermolecular Interactions and Self-Assembly Prediction

The potential for 5-(tert-butyl)-2-methoxybenzenesulfonamide to form larger, ordered structures through self-assembly is governed by its intermolecular interactions. The sulfonamide group is a potent hydrogen bond donor (N-H) and acceptor (S=O). These interactions are predicted to be the dominant force in the formation of dimers or extended chains.

Prediction of Spectroscopic Parameters from First Principles

First-principles calculations, such as Density Functional Theory (DFT), allow for the accurate prediction of various spectroscopic parameters. These theoretical spectra are invaluable for interpreting experimental data and confirming the molecular structure.

Theoretical calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors for each nucleus in a modeled structure of 5-(tert-butyl)-2-methoxybenzenesulfonamide, a theoretical NMR spectrum can be generated. These predicted shifts are then compared to experimental spectra to validate the computed conformation.

Similarly, the vibrational frequencies corresponding to infrared (IR) and Raman spectroscopy can be computed. These calculations help in assigning the observed spectral bands to specific molecular motions, such as the characteristic stretches of the S=O, N-H, and C-O bonds, and the bending vibrations of the aromatic ring. This detailed assignment provides a vibrational fingerprint of the molecule.

Below is a table summarizing the types of computational data valuable for this compound's analysis.

| Computational Method | Predicted Parameters | Insights Gained |

| Conformational Search | Dihedral angles, relative energies of conformers | Identification of low-energy structures in gas phase or solution. |

| Molecular Dynamics (MD) | Trajectories of atoms over time, Root Mean Square Deviation (RMSD) | Understanding of molecular flexibility and conformational stability. |

| Quantum Chemistry (e.g., DFT) | Hydrogen bond energies, interaction potentials | Quantification of intermolecular forces driving self-assembly. |

| First-Principles Spectroscopy | NMR chemical shifts (¹H, ¹³C), IR/Raman vibrational frequencies, UV-Vis electronic transitions | Aid in experimental spectra interpretation and structural verification. |

Advanced Spectroscopic and Crystallographic Characterization for Research and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the most powerful tool for elucidating the solution-state structure of 5-(tert-butyl)-2-methoxybenzenesulfonamide. By analyzing the chemical shifts, coupling constants, and correlations of atomic nuclei (primarily ¹H and ¹³C), a complete structural map can be assembled.

While one-dimensional (1D) ¹H and ¹³C NMR provide initial information, two-dimensional (2D) NMR experiments are essential for unambiguous signal assignment.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-coupled to each other, typically through two or three bonds. For 5-(tert-butyl)-2-methoxybenzenesulfonamide, COSY would reveal correlations between the adjacent aromatic protons, confirming their relative positions on the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbon atoms they are attached to. iucr.org It definitively links each proton signal to its corresponding carbon signal. For instance, the methoxy (B1213986) protons would show a correlation to the methoxy carbon, and the aromatic protons would correlate with their respective aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range correlations, typically over two to three bonds, between protons and carbons. iucr.org This is critical for piecing together the molecular framework. Key HMBC correlations would include:

The protons of the tert-butyl group correlating to the quaternary aromatic carbon (C5) and the carbon of the tert-butyl group itself.

The methoxy protons correlating to the oxygen-bearing aromatic carbon (C2).

The aromatic protons showing correlations to neighboring carbons, which helps in assigning their specific positions relative to the substituents.

Based on standard chemical shift values and data from analogous structures, the following table presents the predicted ¹H and ¹³C NMR data for 5-(tert-butyl)-2-methoxybenzenesulfonamide.

Predicted ¹H and ¹³C NMR Data

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (H to C) |

|---|---|---|---|

| H3 | ~7.0-7.2 | - | C1, C2, C4, C5 |

| H4 | ~7.4-7.6 | - | C2, C5, C6 |

| H6 | ~7.8-8.0 | - | C1, C2, C4, C5 |

| NH₂ | variable | - | C1 |

| OCH₃ | ~3.9 | ~56 | C2 |

| C(CH₃)₃ | ~1.3 | ~35 (quaternary C), ~31 (CH₃) | C4, C5, C6 |

| C1 | - | ~130 | - |

| C2 | - | ~155 | - |

| C3 | - | ~112 | - |

| C4 | - | ~128 | - |

| C5 | - | ~150 | - |

Dynamic NMR (DNMR) involves acquiring NMR spectra at various temperatures to study molecular processes that occur on the NMR timescale. For 5-(tert-butyl)-2-methoxybenzenesulfonamide, DNMR could be employed to investigate rotational barriers around single bonds. nih.gov

Potential areas of study include:

Rotation around the C(aryl)-S bond: Hindrance from the ortho-methoxy group could create a significant energy barrier to rotation, potentially leading to distinct conformers at low temperatures.

Rotation around the C(aryl)-O bond: The rotation of the methoxy group relative to the benzene ring could also be studied.

Conformational Exchange: While the tert-butyl group itself undergoes rapid rotation, significant steric hindrance from the molecular environment could, in principle, affect its dynamics.

By analyzing the coalescence of signals as the temperature is raised, the activation energy (ΔG‡) for these rotational processes can be calculated, providing valuable insight into the molecule's conformational flexibility. nih.gov

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Vibrations

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups absorb IR radiation or scatter Raman light at characteristic frequencies, making these methods excellent for functional group identification. bldpharm.com

For 5-(tert-butyl)-2-methoxybenzenesulfonamide, the following vibrational modes would be characteristic:

Predicted IR/Raman Vibrational Frequencies

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity (IR/Raman) |

|---|---|---|---|

| Sulfonamide (NH₂) | N-H symmetric & asymmetric stretching | 3400-3200 | Strong/Medium |

| Sulfonamide (SO₂) | S=O asymmetric stretching | 1350-1300 | Strong/Strong |

| Sulfonamide (SO₂) | S=O symmetric stretching | 1170-1150 | Strong/Strong |

| Aromatic Ring | C-H stretching | 3100-3000 | Medium/Medium |

| Aromatic Ring | C=C stretching | 1600-1450 | Medium-Weak/Strong |

| Methoxy (CH₃) | C-H stretching | 2980-2950 | Medium/Medium |

| tert-Butyl (CH₃) | C-H asymmetric & symmetric stretching | 2970-2870 | Strong/Strong |

| tert-Butyl | Skeletal vibrations (rocking, bending) | 1250-1200, 1400-1360 | Strong/Medium |

The presence of strong bands for the N-H and S=O stretches would confirm the sulfonamide group, while characteristic C-H and skeletal vibrations would verify the presence of the tert-butyl and methoxy groups. nih.govresearchgate.net

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Analysis in Synthetic Pathways

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio, allowing for the determination of its elemental formula. For 5-(tert-butyl)-2-methoxybenzenesulfonamide (C₁₁H₁₇NO₃S), the expected exact mass can be calculated and compared to the experimental value to confirm the molecular formula with high confidence.

Molecular Formula: C₁₁H₁₇NO₃S Monoisotopic Mass: 243.0929 g/mol

In addition to molecular formula determination, the fragmentation pattern observed in the mass spectrum provides structural information. Under electron impact (EI) or other ionization methods, the molecular ion will break apart in a predictable manner.

Predicted Fragmentation Pathways:

Loss of a methyl radical: [M - 15]⁺ from the methoxy or tert-butyl group.

Loss of a tert-butyl radical: [M - 57]⁺, a very common fragmentation for tert-butyl substituted aromatics, leading to a stable benzylic-type cation. This would likely be a prominent peak.

Loss of sulfur dioxide: [M - 64]⁺.

Cleavage of the sulfonamide group: Fragmentation can occur at the C-S or S-N bonds.

Analyzing these fragments helps to confirm the connectivity of the molecule and can be used to monitor its formation or transformation in synthetic pathways.

X-ray Crystallography for Unambiguous Solid-State Structural Determination and Crystal Packing Analysis

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. By diffracting X-rays off a single crystal of the compound, a detailed electron density map can be generated, revealing exact bond lengths, bond angles, and torsion angles. acs.org

While a specific crystal structure for 5-(tert-butyl)-2-methoxybenzenesulfonamide is not publicly available, analysis of related sulfonamide structures reveals common features. acs.orgoptica.org A crystallographic study would provide an unambiguous confirmation of the substitution pattern on the benzene ring and reveal the molecule's preferred solid-state conformation.

A key feature of sulfonamide crystal structures is their tendency to form extensive networks of intermolecular interactions, particularly hydrogen bonds. acs.org The sulfonamide group is an excellent hydrogen bond motif, possessing both a hydrogen bond donor (the N-H protons) and two hydrogen bond acceptors (the sulfonyl oxygens). nih.gov

In the crystal lattice of 5-(tert-butyl)-2-methoxybenzenesulfonamide, it is highly probable that molecules would be linked by N-H···O=S hydrogen bonds . iucr.org These interactions could lead to the formation of specific supramolecular synthons, such as:

Dimers: Two molecules linking together.

Chains or ribbons: Molecules connecting in a one-dimensional array. iucr.org

Determination of Absolute Configuration in Chiral Derivatives

The unambiguous assignment of the absolute configuration of chiral molecules is a critical step in stereoselective synthesis and the characterization of enantiomerically pure compounds. For chiral derivatives of 5-(tert-butyl)-2-methoxybenzenesulfonamide, the three-dimensional arrangement of atoms at the stereocenter(s) is determined primarily through single-crystal X-ray crystallography, which provides a definitive and unequivocal structural elucidation.

Advanced crystallographic techniques are the gold standard for determining the absolute stereochemistry of a chiral compound. nih.govnih.gov This method involves irradiating a single crystal of the enantiomerically pure derivative with X-rays and analyzing the resulting diffraction pattern. researchgate.net The analysis of the diffraction data allows for the construction of a three-dimensional electron density map of the molecule, revealing the precise spatial arrangement of its constituent atoms. researchgate.net

A key parameter in the crystallographic determination of absolute configuration for a non-centrosymmetric crystal structure is the Flack parameter. This value, derived from the analysis of Bijvoet pairs in the diffraction data, provides a high degree of confidence in the assigned configuration. A Flack parameter value close to zero for a given enantiomer confirms that the determined structure is the correct absolute configuration.

While direct crystallographic studies on chiral derivatives of 5-(tert-butyl)-2-methoxybenzenesulfonamide are not extensively reported in the provided context, the principles of this technique are universally applicable. For instance, the absolute configuration of the major metabolite of 5,5-diphenylhydantoin was successfully confirmed by X-ray single-crystal structure analysis of its camphorsulfonate derivative. nih.gov This approach of forming a derivative with a known chiral auxiliary is a common strategy to facilitate the crystallographic analysis and absolute configuration determination of the target molecule.

In addition to X-ray crystallography, chiroptical methods such as Circular Dichroism (CD) spectroscopy can be employed. nih.gov CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. The resulting spectrum is highly sensitive to the molecule's three-dimensional structure and can be used to distinguish between enantiomers. By comparing the experimentally obtained CD spectrum with that predicted by quantum chemical calculations for a specific enantiomer, the absolute configuration can be inferred.

Nuclear Magnetic Resonance (NMR) spectroscopy, while not typically used for the direct determination of absolute configuration, can be a powerful tool when used with chiral resolving or derivatizing agents. The formation of diastereomers by reacting the chiral sulfonamide derivative with a chiral auxiliary can lead to distinguishable NMR spectra for the two diastereomers, allowing for the determination of enantiomeric purity and, in some cases, the inference of absolute configuration through comparison with known standards.

The following table represents a hypothetical set of crystallographic data that would be generated for a chiral derivative of 5-(tert-butyl)-2-methoxybenzenesulfonamide, illustrating the key parameters used for the determination of absolute configuration.

| Parameter | Value |

| Compound | (R)-N-benzyl-5-(tert-butyl)-2-methoxybenzenesulfonamide |

| Empirical Formula | C₁₈H₂₃NO₃S |

| Formula Weight | 333.45 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.543(2) |

| b (Å) | 10.125(3) |

| c (Å) | 21.458(5) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1855.4(8) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.193 |

| Radiation | MoKα (λ = 0.71073 Å) |

| Temperature (K) | 293(2) |

| Flack Parameter | 0.02(4) |

| R-factor (%) | 4.12 |

| wR-factor (%) | 10.56 |

Future Directions and Emerging Research Frontiers

Development of More Sustainable and Atom-Economical Synthetic Routes

The traditional synthesis of sulfonamides, often relying on the reaction of sulfonyl chlorides with amines, is effective but faces challenges regarding atom economy and the use of hazardous reagents. Modern research is intensely focused on developing greener alternatives applicable to structures like 5-(tert-butyl)-2-methoxybenzenesulfonamide.

A primary frontier is the move away from pre-functionalized starting materials. Direct oxidative coupling of thiols and amines represents a highly atom- and step-economic strategy, as it bypasses the need for harsh chlorinating agents and avoids the generation of stoichiometric waste. google.com Another innovative and sustainable approach involves using sodium sulfinate as a stable, commercial sulfur source and nitroarenes as the nitrogen reactant, with water often being the only solvent required. kingston.ac.uk This method is particularly "green" as the sulfonamide products often precipitate from the aqueous reaction mixture and can be collected by simple filtration. kingston.ac.uk

Recent advancements also include electrochemical methods, which can stitch together commodity chemicals like thiols and amines using electrons as the primary reagent, minimizing waste. acs.org Furthermore, the use of sulfur dioxide surrogates, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), offers a highly compatible method for introducing the sulfonyl group, avoiding the issues associated with traditional sulfide (B99878) oxidation. mdpi.com These methods streamline synthetic pathways and significantly reduce the environmental impact of producing complex sulfonamides. google.commdpi.com

| Method | Sulfur Source | Nitrogen Source | Key Advantages | Reference |

|---|---|---|---|---|

| Traditional Method | Sulfonyl Chlorides | Amines | Well-established, high yields | nih.gov |

| Oxidative Coupling | Thiols | Amines | High atom economy, avoids pre-functionalization | google.com |

| Aqueous Synthesis | Sodium Sulfinates | Nitroarenes | Uses water as a green solvent, simple product isolation | kingston.ac.uk |

| Electrochemical Synthesis | Thiols | Amines | Uses electrons as a "clean" reagent, high efficiency | acs.org |

| SO₂ Surrogate Method | DABSO | Aryldiazonium Salts, Amines | High functional group tolerance, avoids harsh oxidation | mdpi.com |

Integration of Artificial Intelligence and Machine Learning in Reaction Design for Sulfonamides

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming chemical synthesis and drug discovery. For sulfonamides, these technologies offer a path to accelerate the design-make-test-analyze cycle. Generative deep learning models can explore vast chemical spaces to design novel molecular candidates, including new sulfonamide derivatives, from scratch. These models can be trained on known molecules to learn the features required for a specific function and then generate new structures with high potential.

A key innovation is the combination of generative AI with automated synthesis platforms, such as microfluidics. google.com In this framework, an AI model designs novel molecules, and a virtual reaction filter ensures that the proposed compounds are synthesizable using a predefined set of reliable reactions, like sulfonamide formation. google.com This automated pipeline allows for the rapid creation and testing of new compounds. google.com

Furthermore, ML models are being developed to predict the outcomes of chemical reactions with high accuracy, even when trained on relatively small datasets. nih.gov By creating "chemical reactivity flowcharts," these models can help chemists understand and predict the reactivity of different starting materials in complex, multi-component reactions, augmenting the creativity and efficiency of human researchers in discovering new synthetic routes. nih.gov This predictive power can screen for optimal reaction conditions and identify the most promising pathways for synthesizing target molecules like 5-(tert-butyl)-2-methoxybenzenesulfonamide before setting foot in the lab.

Exploration of Novel Catalytic Transformations for Benzenesulfonamide (B165840) Scaffolds

Catalysis is a powerful tool for forging and modifying complex molecules, and novel catalytic methods are expanding the toolkit for benzenesulfonamide synthesis. A significant area of research is the direct C-H functionalization, which offers high atomic economy by directly converting C-H bonds into new functionalities without requiring pre-synthesized groups. mdpi.com For instance, iridium-catalyzed direct ortho C-H amidation of arenes using sulfonyl azides as the nitrogen source is an efficient method that works under mild conditions with a broad range of substrates. mdpi.com

Copper catalysis is also proving highly versatile. A dual copper and visible-light-catalyzed method has been developed for S(O)₂–N coupling between phenylsulfinic acids and aryl azides. nih.govmdpi.com This pathway operates under redox-neutral conditions and leverages the generation of a triplet nitrene intermediate induced by visible light, offering a mechanistically distinct and mild route to benzenesulfonamides. nih.govmdpi.com Other notable catalytic systems include the use of high-surface-area manganese dioxide (β-MnO₂) nanoparticles for the direct sulfonylation of ammonia (B1221849) with thiols, providing an efficient route to primary sulfonamides under an oxygen atmosphere. google.com These catalytic advancements provide more efficient, selective, and sustainable ways to construct the core benzenesulfonamide scaffold and its derivatives.

Advanced Spectroscopic Techniques for In Situ Mechanistic Monitoring of Reactions

A deep understanding of reaction mechanisms is crucial for optimization and scale-up. Advanced spectroscopic techniques that allow for in situ monitoring are becoming indispensable tools. Techniques like Fourier-transform infrared spectroscopy with attenuated total reflection (FTIR-ATR) can provide a real-time "molecular video" of a reaction as it happens. rsc.org By inserting a probe directly into the reaction vessel, chemists can track the concentration of reactants, products, and key intermediates, allowing for the precise determination of reaction endpoints and the identification of transient species. rsc.org This has been successfully applied to reactions involving diazonium salts, which are important precursors in some sulfonamide syntheses. rsc.org

For electrochemical syntheses, cyclic voltammetry is a powerful tool for mechanistic investigation. acs.org By recording spectra of the starting materials and intermediates, researchers can gain evidence for the proposed reaction pathway, as was done to identify a sulfenamide (B3320178) intermediate in the electrochemical synthesis of sulfonamides from thiols and amines. acs.org Other techniques like Raman and UV-vis spectroscopy are also being integrated into custom reactors to monitor the formation of materials from molecular precursors over time. researchgate.net Applying these in situ methods to the synthesis of 5-(tert-butyl)-2-methoxybenzenesulfonamide could yield a comprehensive understanding of its formation, leading to optimized, safer, and more efficient production processes.

Application of Benzenesulfonamide Derivatives in Materials Science and Non-Biological Chemical Processes

While renowned for their biological activity, benzenesulfonamide derivatives are finding new life in materials science and other non-biological applications. Their inherent chemical and thermal stability makes them attractive building blocks for high-performance polymers. google.commsrjournal.com

A prominent application is in the field of gas separation membranes . Sulfonated polyimides, which can be synthesized from diamines containing sulfonic acid groups, exhibit excellent film-forming properties and desirable gas separation characteristics. google.com The incorporation of sulfonic acid groups can increase the selectivity for gases like CO₂ over N₂ or H₂ over CH₄. The strong intermolecular interactions induced by these polar groups can decrease the diffusivity of larger gas molecules, enhancing the membrane's separation efficiency. These materials are being actively researched for applications such as natural gas sweetening and hydrogen purification. rsc.org

In another advanced application, copolymers containing aryl sulfone linkages, such as poly(aryl sulfone benzimidazole), are being developed for high-temperature proton-exchange membranes in fuel cells. The electron-withdrawing sulfone groups improve the chemical stability of the polymer, and these membranes show promising durability and power density at elevated temperatures. Beyond polymers, the fundamental benzenesulfonamide structure is also used as an intermediate in the synthesis of certain dyes and photochemicals . google.commsrjournal.com These emerging applications demonstrate that the utility of the benzenesulfonamide scaffold extends far beyond its traditional role in medicine, opening up new frontiers in advanced materials.

| Application Area | Material Type | Key Property Conferred by Sulfonamide/Sulfone Group | Reference |

|---|---|---|---|

| Gas Separation | Sulfonated Polyimides | Increases intermolecular interactions, enhances gas selectivity (e.g., CO₂/N₂) | google.com |

| Fuel Cells | Poly(aryl sulfone benzimidazole) Copolymers | Improves thermal and chemical stability of proton-exchange membranes | |

| Chemical Synthesis | Various | Used as stable intermediates for dyes and photochemicals | msrjournal.com |

Q & A

Basic: What are the common synthetic routes for 5-(tert-butyl)-2-methoxybenzenesulfonamide, and how are intermediates validated?

Methodological Answer:

A typical synthesis involves sulfonylation of a substituted benzene precursor. For example, 5-bromo-2-methoxybenzenesulfonyl chloride can react with tert-butyl-substituted amines or phenols under nucleophilic conditions. Key intermediates (e.g., sulfonyl chlorides) are validated via H NMR and LCMS to confirm structural integrity. Purity is assessed using HPLC (≥95% AUC) .

Basic: What pharmacological targets are associated with this compound?

Methodological Answer:

The compound and its analogs (e.g., 5-[(2R)-aminoalkyl]-2-methoxybenzenesulfonamides) exhibit potent α1-adrenoceptor antagonism, particularly targeting urethral smooth muscle selectivity. Mechanistic studies involve competitive binding assays using radiolabeled ligands (e.g., H-prazosin) and functional assays in isolated tissue preparations .

Basic: How is 5-(tert-butyl)-2-methoxybenzenesulfonamide characterized analytically?

Methodological Answer:

Standard techniques include:

- H/C NMR : To confirm substituent positions (e.g., tert-butyl at C5, methoxy at C2).

- LCMS : For molecular ion ([M+H]) verification (e.g., m/z 244.31 for CHNOS).

- HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm .

Basic: What biological activities have been reported for this sulfonamide derivative?

Methodological Answer:

Analogous compounds (e.g., chalcone-sulfonamide hybrids) show anti-cancer activity in cell lines like HCT-116 and SF539. Assays include MTT viability tests and apoptosis markers (e.g., caspase-3 activation). Structure-activity studies suggest the tert-butyl group enhances lipophilicity and target binding .

Advanced: How can reaction yields be optimized during sulfonamide synthesis?

Methodological Answer:

Key parameters:

- Solvent Choice : Tetrahydrofuran (THF) or dichloromethane for better solubility of aromatic intermediates.

- Temperature Control : Maintain 0–5°C during sulfonyl chloride formation to minimize side reactions.

- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate nucleophilic substitution. Yields ≥80% are achievable with rigorous drying of reagents .

Advanced: How do contradictions in α1-adrenoceptor selectivity data arise across studies?

Methodological Answer:

Discrepancies may stem from:

- Tissue-Specific Isoforms : Selectivity for α1A vs. α1B subtypes varies with substituents (e.g., tert-butyl enhances urethral specificity).

- Assay Conditions : Differences in buffer pH or endogenous ligand concentrations alter binding kinetics. Cross-validate using cloned receptor isoforms in HEK293 cells .

Advanced: What strategies resolve spectral overlaps in NMR characterization?

Methodological Answer:

- 2D NMR (COSY, HSQC) : Assign overlapping proton signals (e.g., aromatic protons at δ 6.8–7.2 ppm).

- Deuterated Solvents : Use DMSO-d6 to sharpen methoxy (δ ~3.8 ppm) and tert-butyl (δ ~1.3 ppm) peaks.

- Variable Temperature NMR : Resolve dynamic effects in crowded regions .

Advanced: How do structural modifications influence biological activity?

Methodological Answer:

- Substituent Effects : Introducing electron-withdrawing groups (e.g., Cl) at C5 enhances receptor binding affinity.

- Steric Hindrance : The tert-butyl group improves metabolic stability but may reduce solubility.

- Hybridization : Conjugation with chalcones (e.g., (E)-acryloyl groups) introduces anti-cancer properties via kinase inhibition .

Advanced: What in vivo models are suitable for toxicity profiling?

Methodological Answer:

- Rodent Models : Assess acute toxicity (LD50) and organ-specific effects (e.g., urinary retention) via intraperitoneal administration.

- Pharmacokinetics : Measure plasma half-life and metabolite formation using LC-MS/MS.

- Histopathology : Evaluate liver and kidney sections for necrosis or inflammation post-mortem .

Advanced: How can regulatory compliance be ensured for preclinical studies?

Methodological Answer:

- Pharmacopeial Standards : Follow USP/BP guidelines for purity (e.g., ≤0.1% impurities via HPLC).

- Documentation : Maintain batch records for synthesis intermediates and validate analytical methods per ICH Q2(R1).

- Ethical Approval : Submit protocols to institutional review boards (IRBs) for in vivo studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.